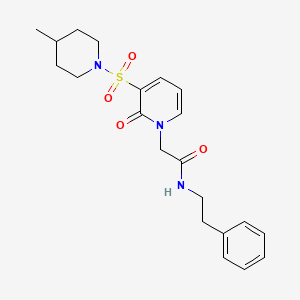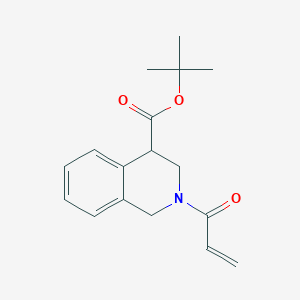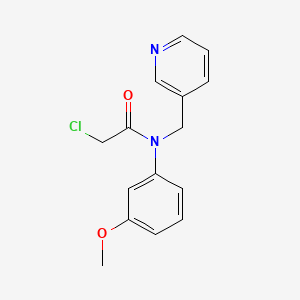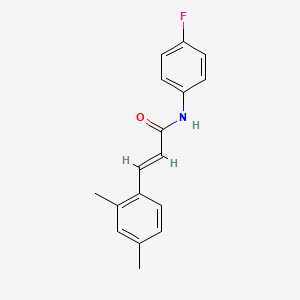
2-Chloro-2-phenylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-phenylpropanal is a chemical compound with the molecular formula C9H9ClO and a molecular weight of 168.623 g/mol .
Synthesis Analysis
The synthesis of 2-Chloro-2-phenylpropanal has been investigated in various studies. One such study examined the organocatalytic enantioselective α-chlorination of 2-phenylpropanal . The study found that primary aminocatalysts can catalyze the formation of the α-chloro branched aldehydes in good yields, but only with moderate enantioselectivities .Molecular Structure Analysis
The molecular structure of 2-Chloro-2-phenylpropanal is represented by the InChI code 1S/C9H9ClO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-2-phenylpropanal have been studied, particularly its organocatalytic enantioselective α-chlorination . The study found that the lack of control over the selectivity of formation of the (E)- and (Z)-enamine intermediate, and the clustering of reaction barriers of possible reaction pathways help to rationalize difficulties in producing high enantioselectivity .Wissenschaftliche Forschungsanwendungen
Biocatalysis in Pharmaceutical Synthesis
2-Chloro-2-phenylpropanal: is used in biocatalytic processes to produce enantiopure compounds, which are crucial in the pharmaceutical industry for creating drugs with specific desired effects. For instance, it can be transformed into (S)-2-phenylpropanol , a compound used in the synthesis of profen-type non-steroidal anti-inflammatory drugs (NSAIDs) .
Fragrance Industry
In the fragrance industry, 2-Chloro-2-phenylpropanal serves as a precursor for synthesizing compounds with floral and hyacinth-like odors. It’s involved in the production of various fragrance ingredients that are used in personal care products .
Chemical Synthesis
This compound plays a role as an intermediate in organic syntheses. It’s used in the preparation of other complex molecules, which can be applied in agrochemical, medical, and dyestuff fields. Its derivatives are also used as biomarkers for certain industrial chemicals .
Material Science
2-Chloro-2-phenylpropanal: is utilized in material science research, particularly in the synthesis of new materials and chemicals. It’s a building block for creating polymers and other advanced materials with specific properties .
Biotechnology
In biotechnological applications, this compound is used in enzymatic reactions to produce optically pure substances. These substances are valuable for their biological activities and can be used in various biotechnological products .
Medical Research
Medical research leverages 2-Chloro-2-phenylpropanal for its potential in creating medical diagnostics and therapeutics. It’s used in the development of high-quality reference standards that are essential for accurate pharmaceutical testing .
Environmental Science
The environmental impact of 2-Chloro-2-phenylpropanal is studied to understand its behavior and effects in the environment. This includes its role in pollution, biodegradation, and as a potential environmental contaminant .
Industrial Applications
Industrially, 2-Chloro-2-phenylpropanal is involved in various manufacturing processes. It’s used as a reagent or catalyst in the production of other industrial chemicals, contributing to the synthesis of products used across different sectors .
Wirkmechanismus
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . It’s plausible that 2-Chloro-2-phenylpropanal may affect similar or related pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-Chloro-2-phenylpropanal . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.
Eigenschaften
IUPAC Name |
2-chloro-2-phenylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXSRVZDSMGGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-phenylpropanal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)






![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2973178.png)

![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)